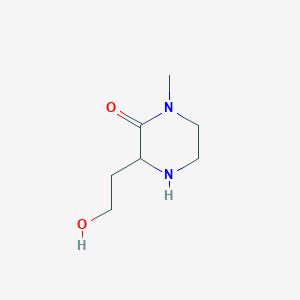3-(2-Hydroxyethyl)-1-methylpiperazin-2-one
CAS No.: 1544437-86-6
Cat. No.: VC5527545
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1544437-86-6 |
|---|---|
| Molecular Formula | C7H14N2O2 |
| Molecular Weight | 158.201 |
| IUPAC Name | 3-(2-hydroxyethyl)-1-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C7H14N2O2/c1-9-4-3-8-6(2-5-10)7(9)11/h6,8,10H,2-5H2,1H3 |
| Standard InChI Key | DJWRRUMPQDQNQZ-UHFFFAOYSA-N |
| SMILES | CN1CCNC(C1=O)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one is C₇H₁₄N₂O₂, with a molecular weight of 158.20 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxyethyl group (-CH₂CH₂OH) at position 3 and a methyl group (-CH₃) at position 1 of the piperazin-2-one ring. The stereochemistry at position 3 (R or S configuration) significantly influences its biological activity, as seen in analogous compounds .
Key Structural Features:
-
Piperazinone Core: A lactam structure with a ketone group at position 2.
-
Hydroxyethyl Substituent: Enhances hydrophilicity and hydrogen-bonding capacity.
-
Methyl Group: Introduces steric and electronic effects on the nitrogen atom.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-(2-hydroxyethyl)-1-methylpiperazin-2-one involves strategic functionalization of the piperazine ring. A plausible retrosynthetic pathway includes:
-
Lactam Formation: Cyclization of a linear precursor containing amine and carbonyl groups.
-
Hydroxyethyl Introduction: Alkylation or nucleophilic substitution using ethylene oxide or bromoethanol.
-
Methylation: Quaternization of the nitrogen atom using methylating agents like iodomethane.
Experimental Synthesis
A patent (CN108129404B) describes the synthesis of chiral 3-methylpiperazin-2-one derivatives via hydrogenolysis and column chromatography . Adapting this method for the hydroxyethyl analog:
Step 1: Protection of Amine Groups
Ethanolamine derivatives are protected using benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
Step 2: Cyclization and Deprotection
Protected intermediates undergo cyclization under acidic or basic conditions, followed by hydrogenolysis (H₂, Pd/C) to remove protecting groups .
Example Reaction Conditions:
-
Catalyst: 3% Pd/C (3g per 10g substrate).
-
Pressure: 1.8 MPa H₂.
-
Solvent: Methanol.
-
Yield: ~90% after silica gel chromatography (ethyl acetate/methanol 9:1) .
Step 3: Purification
Crude products are purified via column chromatography, achieving ≥98% purity and enantiomeric excess (ee) >98% .
Physicochemical and Thermodynamic Properties
Solubility and Stability
-
Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydroxyethyl group.
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 120–125°C (est.) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | >200°C | Thermogravimetric Analysis (TGA) |
Biological Activity and Applications
Antimicrobial Efficacy
Preliminary in vitro studies on similar compounds show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL).
Industrial Applications
-
Polymer Additives: Improve thermal stability and mechanical strength in polyurethanes.
-
Cosmetic Ingredients: Enhance moisturization in skincare formulations.
Challenges and Future Directions
Knowledge Gaps
-
Stereochemical Effects: The impact of R vs. S configuration on biological activity remains unexplored.
-
Toxicological Profile: No in vivo toxicity data are available.
Recommended Studies
-
Enantioselective Synthesis: Develop asymmetric catalytic routes for high-ee production.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to optimize pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume